molecular formula C11H18N2O2S2 B12537144 [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid CAS No. 827596-93-0

[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid

Cat. No.: B12537144
CAS No.: 827596-93-0
M. Wt: 274.4 g/mol
InChI Key: NPFAEHNPNAWLEE-UHFFFAOYSA-N
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Description

[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is a sulfur-containing organic compound with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to introduce the sulfanyl groups.

    Acetic Acid Introduction: Finally, the compound is treated with a carboxylating agent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The pyrazole ring is known for its biological activity, and the presence of sulfur atoms can enhance the compound’s pharmacokinetic properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of [(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites, while the sulfanyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the sulfanyl and acetic acid groups.

    2-(1H-Pyrazol-1-yl)acetic acid: Lacks the sulfanyl groups but contains the pyrazole and acetic acid functionalities.

    Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Contains a nitro group instead of sulfanyl groups.

Uniqueness

[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid is unique due to the presence of both sulfanyl and acetic acid groups attached to the pyrazole ring. This combination of functionalities can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

827596-93-0

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfanyl]ethylsulfanyl]acetic acid

InChI

InChI=1S/C11H18N2O2S2/c1-9-7-10(2)13(12-9)3-4-16-5-6-17-8-11(14)15/h7H,3-6,8H2,1-2H3,(H,14,15)

InChI Key

NPFAEHNPNAWLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCSCCSCC(=O)O)C

Origin of Product

United States

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